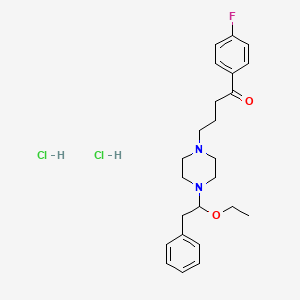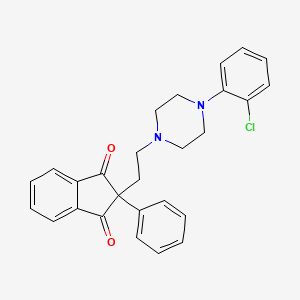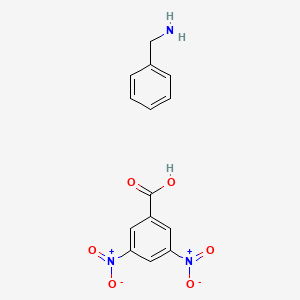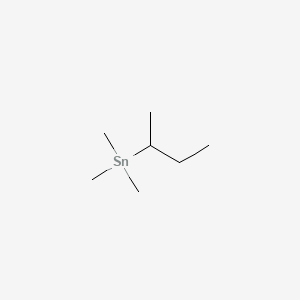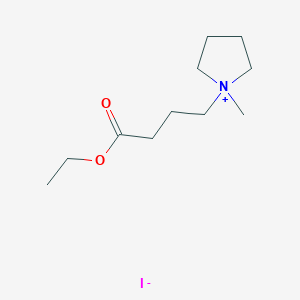![molecular formula C16H15FN2O5S B14699480 2-[4-(4-Nitrophenyl)butanoylamino]benzenesulfonyl fluoride CAS No. 19160-23-7](/img/structure/B14699480.png)
2-[4-(4-Nitrophenyl)butanoylamino]benzenesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Nitrophenyl)butanoylamino]benzenesulfonyl fluoride is a chemical compound known for its unique structure and properties It is composed of a benzenesulfonyl fluoride group attached to a butanoylamino chain, which is further connected to a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Nitrophenyl)butanoylamino]benzenesulfonyl fluoride typically involves multiple steps. One common method includes the following steps:
Amidation: The formation of an amide bond between the nitrophenyl group and a butanoyl chloride.
Sulfonylation: The attachment of a benzenesulfonyl fluoride group to the amide.
The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(4-Nitrophenyl)butanoylamino]benzenesulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulfonamide or sulfonate esters.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-Nitrophenyl)butanoylamino]benzenesulfonyl fluoride has several applications in scientific research:
Industry: Utilized in the development of new materials and chemical processes due to its unique reactivity.
Wirkmechanismus
The mechanism of action of 2-[4-(4-Nitrophenyl)butanoylamino]benzenesulfonyl fluoride involves its interaction with molecular targets such as enzymes. For example, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins. This inhibition is achieved through the formation of a covalent bond between the sulfonyl fluoride group and the serine residue in the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonyl fluoride: Lacks the butanoylamino and nitrophenyl groups, making it less specific in its reactivity.
4-Nitrophenyl butanoate: Contains the nitrophenyl and butanoate groups but lacks the sulfonyl fluoride group.
N-Butanoyl-4-nitroaniline: Contains the butanoylamino and nitrophenyl groups but lacks the sulfonyl fluoride group.
Uniqueness
2-[4-(4-Nitrophenyl)butanoylamino]benzenesulfonyl fluoride is unique due to the presence of all three functional groups: the nitrophenyl, butanoylamino, and benzenesulfonyl fluoride. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in scientific research.
Eigenschaften
CAS-Nummer |
19160-23-7 |
|---|---|
Molekularformel |
C16H15FN2O5S |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
2-[4-(4-nitrophenyl)butanoylamino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C16H15FN2O5S/c17-25(23,24)15-6-2-1-5-14(15)18-16(20)7-3-4-12-8-10-13(11-9-12)19(21)22/h1-2,5-6,8-11H,3-4,7H2,(H,18,20) |
InChI-Schlüssel |
SHKICSKXHAZURI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)CCCC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



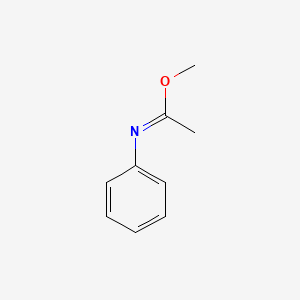
![Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14699424.png)
